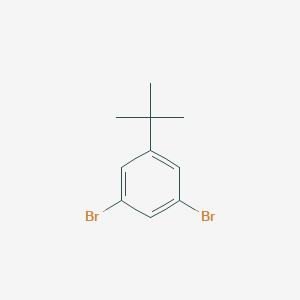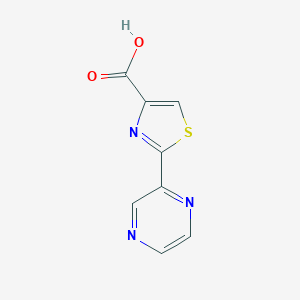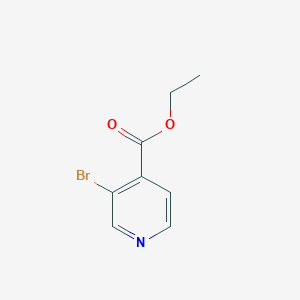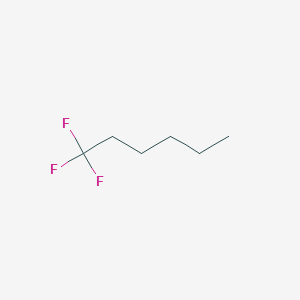
3-(2,4-Dichlorophenyl)propan-1-amine
Vue d'ensemble
Description
“3-(2,4-Dichlorophenyl)propan-1-amine” is a chemical compound with the CAS Number: 147498-88-2 . It has a molecular weight of 204.1 and its IUPAC name is 3-(2,4-dichlorophenyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for “3-(2,4-Dichlorophenyl)propan-1-amine” is 1S/C9H11Cl2N/c10-8-4-3-7 (2-1-5-12)9 (11)6-8/h3-4,6H,1-2,5,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(2,4-Dichlorophenyl)propan-1-amine” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
- Hexadentate N3O3 amine phenol ligands for Group 13 metal ions : N3O3 amine phenols, including derivatives related to 3-(2,4-Dichlorophenyl)propan-1-amine, were synthesized and characterized. These compounds are reduction products of Schiff bases and have applications in coordination chemistry (Liu, Wong, Rettig, & Orvig, 1993).
- Synthesis of tertiary amines and corrosion inhibition : Tertiary amines, including those structurally related to 3-(2,4-Dichlorophenyl)propan-1-amine, were synthesized and studied for their inhibitory effects on carbon steel corrosion. These compounds form protective layers on metal surfaces, offering potential applications in corrosion science (Gao, Liang, & Wang, 2007).
Medicinal Chemistry
- Antifungal activity of N-substituted propylamines : N-substituted derivatives of 2,4-dichlorophenyl-propylamines, which include compounds structurally similar to 3-(2,4-Dichlorophenyl)propan-1-amine, demonstrated antifungal activity against plant pathogenic fungi, suggesting potential applications in agricultural and medicinal chemistry (Arnoldi et al., 2007).
Material Science
- Immobilization of pesticides on silica gel : Studies involving the immobilization of pesticides structurally similar to 3-(2,4-Dichlorophenyl)propan-1-amine on silica gel surfaces demonstrate potential applications in the development of novel materials for agricultural and environmental science (Prado & Airoldi, 2000).
Chemistry of Azo Compounds
- Synthesis and properties of diazenyl compounds : The synthesis and characterization of diazenyl compounds, which are structurally related to 3-(2,4-Dichlorophenyl)propan-1-amine, have been studied, highlighting their potential applications in dye and pigment industries (Ozek et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLNWUPRLIORDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




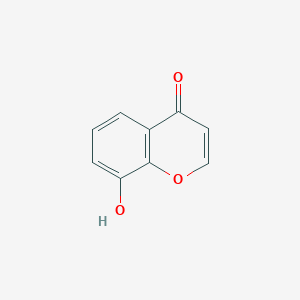
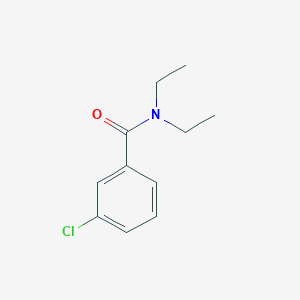
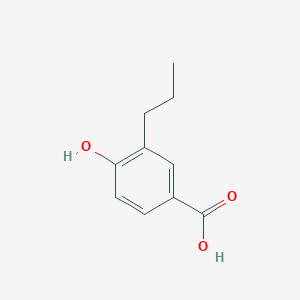
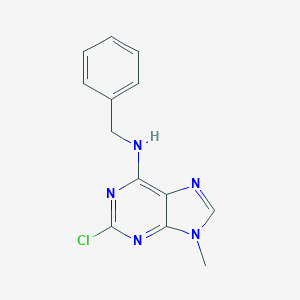
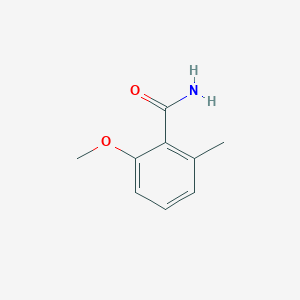
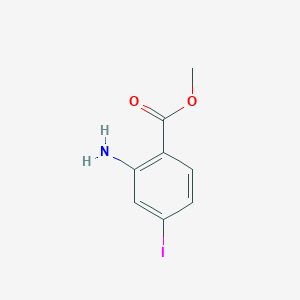
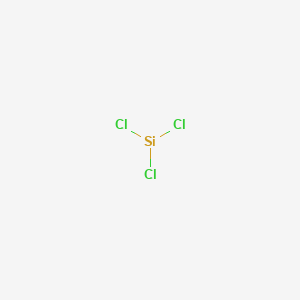
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)
